molecular formula C5H9N3S B13527251 2-(2-aminoethyl)-1,3-thiazol-5-amine

2-(2-aminoethyl)-1,3-thiazol-5-amine

Cat. No.: B13527251
M. Wt: 143.21 g/mol
InChI Key: KCXRGTZDMKHMBB-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,3-thiazol-5-amine is a thiazole derivative featuring a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound is substituted with an amino group at the 5-position and a 2-aminoethyl side chain at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any potential imine or nitrile functionalities to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, often in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a common motif in heterocyclic chemistry, making it valuable for creating new compounds with potential biological activity.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring thiazole-containing molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-(2-aminoethyl)-1,3-thiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-aminoethyl)-1,3-thiazol-5-amine, highlighting differences in substituents, molecular weight (MW), and reported applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents Reported Applications/Properties Evidence ID
This compound C₅H₉N₃S 143.21 5-amine, 2-aminoethyl Hypothesized antiviral activity (inferred)
2-Methyl-1,3-benzothiazol-5-amine C₈H₈N₂S 164.23 Benzothiazole core, 5-amine, 2-methyl Potential bioactivity (benzothiazole motifs)
5-Methyl-4-phenyl-1,3-thiazol-2-amine C₁₀H₁₀N₂S 204.00 2-amine, 5-methyl, 4-phenyl Structural analog for drug design
5-Chloro-1,3-thiazol-2-amine hydrochloride C₃H₄ClN₂S·HCl 183.06 2-amine, 5-chloro Reactive intermediate, halogenated derivative
5-Benzyl-1,3-thiazol-2-amine C₁₀H₁₀N₂S 224.71 2-amine, 5-benzyl Ligand in crystallography studies
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine C₁₀H₈ClFN₂S 242.70 2-amine, halogenated benzyl Bioactive scaffold (antimicrobial potential)

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound features a simple thiazole ring, whereas analogs like 2-methyl-1,3-benzothiazol-5-amine (benzothiazole) exhibit fused aromatic systems. Benzothiazoles are widely studied for anticancer and antimicrobial activities due to enhanced π-π stacking interactions .
  • Halogenated derivatives (e.g., 5-chloro-1,3-thiazol-2-amine) introduce electron-withdrawing groups, altering reactivity and binding affinity .

Substituent Effects: Aminoethyl Group: The 2-aminoethyl side chain in the target compound may enhance solubility and hydrogen-bonding capacity compared to hydrophobic substituents like benzyl or phenyl .

Biological Relevance: Benzothiazole derivatives (e.g., 2-methyl-1,3-benzothiazol-5-amine) are associated with antiproliferative properties in triazole-based analogs . Aminoethyl-functionalized cyclam derivatives exhibit anti-HIV activity, suggesting the target compound could share similar mechanistic pathways .

Biological Activity

2-(2-aminoethyl)-1,3-thiazol-5-amine, a compound classified under the thiazole derivatives, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C5_5H9_9N3_3S
  • Molecular Weight: 143.21 g/mol

Anticancer Activity

Research has shown that various thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 2-amino-thiazoles can inhibit the proliferation of cancer cell lines. A notable case involved the synthesis of 2-amino-thiazole derivatives which showed promising results against human K562 leukemia cells, with some compounds achieving IC50_{50} values indicating effective cytotoxicity (IC50_{50} values ranging from 13.95 µM to 15.74 µM) .

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Compound 6A549 (Lung Carcinoma)13.95 ± 2.5
Compound 4CaCo-2 (Colorectal Adenocarcinoma)15.74 ± 1.7
Compound 5HTB-140 (Melanoma)Not specified

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes, notably cyclooxygenase (COX) enzymes. A study highlighted that certain thiazole derivatives exhibited selective inhibition against COX-1 and COX-2, with IC50_{50} values ranging from 0.09 to 6.34 µM . This suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition Potency of Thiazole Derivatives on COX Enzymes

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
Compound A1.000.09
Compound B6.340.71

The mechanism by which these compounds exert their biological effects often involves interaction with specific binding sites on target enzymes or receptors. Molecular docking studies have suggested that the binding affinity of these compounds correlates with their biological activity, indicating conformational changes in the target proteins upon ligand binding .

Case Studies

Several case studies have explored the biological implications of thiazole derivatives:

  • Cytotoxicity Evaluation : A systematic evaluation was conducted on a series of bis(2-aminoethyl)amine derivatives against various human cancer cell lines using MTT assays and lactate dehydrogenase assays to assess cell viability and apoptosis induction .
  • Inflammation Models : Thiazole compounds were tested in vivo for their anti-inflammatory effects using animal models, demonstrating a reduction in inflammatory markers and symptoms .
  • Biotransformation Studies : Research into the metabolism of thiazole derivatives revealed significant insights into their pharmacokinetics and bioavailability, highlighting the importance of understanding metabolic pathways for therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-amino group on the thiazole ring participates in halogenation and subsequent nucleophilic substitution. For example, bromination at the 5-position followed by displacement with amines or sulfides yields functionalized derivatives (Table 1) .

Table 1: Synthesis of 5-Substituted Derivatives via Halogenation/Substitution

EntryReactantNucleophileMethodYield (%)
12-Amino-4-methylthiazoleMorpholineIII73
22-Amino-4-phenylthiazoleNa₂SIII85
32-Amino-4-(p-NO₂-Ph)thiazoleEthylenediamineII50

Conditions :

  • Method I : Thiourea, I₂, H₂O/EtOH (1:1), 60°C .

  • Method II : Br₂, DMF, NaHCO₃, 70°C .

  • Method III : CuBr₂, CH₃CN, 60°C .

Condensation Reactions

The ethylamino side chain reacts with carbonyl compounds to form Schiff bases or heterocycles. For instance:

  • With aldehydes : Condensation with 4-methoxybenzaldehyde yields benzylidene derivatives (e.g., 14a–c ) .

  • With thiourea : Forms thiosemicarbazides, which cyclize to 1,3,4-thiadiazoles under acidic conditions .

Example Reaction :

2-(2-Aminoethyl)thiazol-5-amine+RCHOEtOH, ΔSchiff Base[6]\text{2-(2-Aminoethyl)thiazol-5-amine} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} \quad[6]

Oxidation

  • Thiazole ring : Oxidation with H₂O₂ or mCPBA produces sulfoxides or sulfones .

  • Ethylamino group : Oxidized to nitro or imino derivatives under strong conditions (e.g., KMnO₄) .

Reduction

  • Nitro groups : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amino groups .

  • Thiazole ring : LiAlH₄ reduces the thiazole to dihydrothiazole .

Cross-Coupling Reactions

The 5-amino group facilitates Suzuki-Miyaura couplings with arylboronic acids. For example:

5-Bromo-2-(2-aminoethyl)thiazole+4-Fluorophenylboronic AcidPd(PPh₃)₄5-(4-Fluorophenyl) Derivative[6]\text{5-Bromo-2-(2-aminoethyl)thiazole} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-(4-Fluorophenyl) Derivative} \quad[6]

Typical Conditions : Pd catalyst, base (Na₂CO₃), solvent (toluene/EtOH), 80°C .

Alkylation

  • Ethylamino group : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated products .

  • Thiazole amino group : Methylation with dimethyl sulfate yields N-methyl derivatives .

Acylation

  • With acetic anhydride : Forms N-acetylated products .

  • With chloroacetyl chloride : Produces chloroacetamide intermediates for further functionalization .

Example :

2-(2-Aminoethyl)thiazol-5-amine+ClCH₂COClK₂CO₃N-Chloroacetamide Derivative[6]\text{2-(2-Aminoethyl)thiazol-5-amine} + \text{ClCH₂COCl} \xrightarrow{\text{K₂CO₃}} \text{N-Chloroacetamide Derivative} \quad[6]

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With malononitrile : Forms pyrrole derivatives (e.g., 49 ) under basic conditions .

  • With thioglycolic acid : Cyclizes to thiazolidinones (e.g., 43 ) .

Reaction Scheme :

2-(2-Aminoethyl)thiazol-5-amineMalononitrile, NaOEt3-Cyano-pyrrole Derivative[6]\text{2-(2-Aminoethyl)thiazol-5-amine} \xrightarrow{\text{Malononitrile, NaOEt}} \text{3-Cyano-pyrrole Derivative} \quad[6]

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 4-position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups.

  • Sulfonation : H₂SO₄ yields sulfonic acid derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-aminoethyl)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or via substitution reactions on pre-formed thiazole rings. For example, nucleophilic substitution using amines (e.g., ethylenediamine) under basic conditions (e.g., K₂CO₃/EtOH) can introduce the aminoethyl group . Optimization includes:

  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent oxidation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (EtOH) may stabilize intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) can accelerate substitutions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is required:

Technique Key Data Points Purpose
¹H/¹³C NMR δ ~2.8–3.2 ppm (m, –CH₂–NH₂), δ ~6.5–7.5 ppm (thiazole C–H)Confirm backbone and substituents .
FTIR Bands at 3300–3500 cm⁻¹ (N–H stretch), 1600–1650 cm⁻¹ (C=N/C–S)Identify functional groups .
MS Molecular ion peak (m/z ~157 for C₅H₉N₃S) and fragmentation patternsVerify molecular weight and stability .

Q. How can researchers assess the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized microbiological assays:

  • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can conflicting crystallography and NMR data be resolved when characterizing derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase structures. Strategies include:

  • Variable-temperature NMR : Identify conformational flexibility (e.g., amine proton exchange broadening at 25°C vs. –40°C) .
  • DFT calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
  • PXRD : Compare experimental powder patterns with single-crystal data to rule out polymorphic interference .

Q. What strategies improve the antitumor potency of this compound derivatives?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position of the thiazole to enhance DNA intercalation .
  • Hybridization : Conjugate with known pharmacophores (e.g., quinoline, triazole) to target multiple pathways (e.g., topoisomerase inhibition) .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding to oncogenic targets (e.g., EGFR kinase) before synthesis .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer : Implement eco-friendly protocols:

  • Microwave-assisted synthesis : Reduces reaction times (30 mins vs. 12 hrs) and energy use while improving yields .
  • Solvent selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce toxicity .
  • Catalytic systems : Use recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for substitutions to minimize waste .

Q. What are the best practices for handling and disposing of this compound in the lab?

  • Methodological Answer : Follow safety protocols derived from analogous thiazole compounds:

  • PPE : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye contact .
  • Waste management : Neutralize acidic/basic byproducts before segregating organic waste. Use licensed disposal services for heavy metal contaminants (e.g., from catalysts) .

Q. Data Contradiction Analysis

Q. Why might biological assay results vary between in vitro and in vivo models for this compound?

  • Methodological Answer : Differences often stem from pharmacokinetic factors (e.g., bioavailability, metabolism). Address by:

  • ADME profiling : Measure logP (octanol-water) to predict membrane permeability. Use hepatic microsomes to assess metabolic stability .
  • Formulation : Optimize solubility (e.g., PEG-based carriers) for in vivo delivery .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

2-(2-aminoethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C5H9N3S/c6-2-1-5-8-3-4(7)9-5/h3H,1-2,6-7H2

InChI Key

KCXRGTZDMKHMBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CCN)N

Origin of Product

United States

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